molecular formula C10H11ClFN B13038827 6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13038827
M. Wt: 199.65 g/mol
InChI Key: BLHNFCKNBBEKDO-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral substituted tetrahydronaphthalene derivative that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry. Its molecular formula is C 10 H 11 ClFN, with a molecular weight of 199.65 g/mol . The core tetrahydronaphthalen-1-amine (1-aminotetralin) scaffold is a structure of significant interest in pharmaceutical research. This scaffold is recognized as a key motif in the development of central nervous system (CNS) active compounds. Specifically, derivatives of this structure have been extensively investigated for their potential as antidepressant agents, including in the synthesis of tricyclic antidepressants (TCAs) and other related therapeutic molecules . As a functionalized building block, researchers can utilize this compound to develop novel bioactive molecules. The amine group provides a handle for further chemical modifications, such as amide formation or reductive amination, while the halogen substituents (chloro and fluoro) allow for subsequent metal-catalyzed cross-coupling reactions to create more complex structures . This makes it a versatile starting material for constructing compound libraries in drug discovery efforts. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

6-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11ClFN/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2

InChI Key

BLHNFCKNBBEKDO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=C(C=C2)Cl)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Effects

The substitution pattern and halogen type significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents Molecular Weight Key Features Reference
(R)-5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine Cl (5), CF₃ (6) 249.66 Enhanced lipophilicity due to CF₃ group; potential metabolic stability
(S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Br (6), F (5) 244.11 Larger bromine atom increases steric bulk; may affect receptor binding
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride Cl (6), no F 198.07 (free base) Lacks fluorine, reducing electronegativity; used in enantioselective syntheses
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine Cl (5), no F 181.66 Simpler structure; lower molecular weight; baseline for halogenation studies
(R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride F (5), no Cl 195.66 (free base) Fluorine enhances polarity; potential CNS activity

Key Observations :

  • Halogen Synergy: The combination of Cl and F in 6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine balances lipophilicity (Cl) and electronegativity (F), which may optimize blood-brain barrier penetration compared to mono-halogenated analogs .
  • Stereochemical Impact : Enantiomers like (R)- and (S)-configurations (e.g., ) exhibit distinct biological activities, underscoring the importance of chiral synthesis for target specificity .

Biological Activity

6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 1337141-78-2) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C10_{10}H11_{11}ClFN
  • Molecular Weight : 201.65 g/mol
  • Structural Characteristics : The compound features a tetrahydronaphthalene core substituted with chlorine and fluorine atoms, which may influence its reactivity and biological interactions.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Receptor Interaction : The presence of halogen substituents can enhance binding affinity to certain receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.
  • Oxidative Stress Modulation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) levels which can trigger apoptosis.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its effects on cancer cell lines and other biological systems.

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelConcentration RangeObserved Effect
CytotoxicityHCT116 (colon cancer)0.1 - 100 µg/mLInduced cell death via apoptosis
Antioxidant ActivityMDA-MB-231 (breast cancer)10 - 50 µMReduced oxidative stress levels
Enzyme InhibitionVarious kinasesVariesPotential inhibition of growth factors

Case Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of this compound on HCT116 colon cancer cells. The results showed that treatment with the compound at concentrations above 10 µg/mL resulted in significant reductions in cell viability. This effect was attributed to the activation of apoptotic pathways mediated by increased ROS production.

Case Study 2: Antioxidant Properties

In another study focusing on MDA-MB-231 breast cancer cells, the compound demonstrated antioxidant properties at lower concentrations (10 - 50 µM). It was observed that the compound effectively reduced intracellular ROS levels and improved cell viability compared to untreated controls.

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